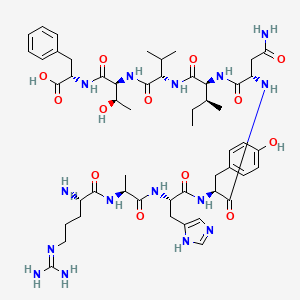

Human Papillomavirus (HPV) E7 protein (49-57)

Description

BenchChem offers high-quality Human Papillomavirus (HPV) E7 protein (49-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Human Papillomavirus (HPV) E7 protein (49-57) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H77N15O13 |

|---|---|

Molecular Weight |

1120.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H77N15O13/c1-7-27(4)41(49(77)65-40(26(2)3)48(76)67-42(29(6)68)50(78)64-38(51(79)80)21-30-12-9-8-10-13-30)66-47(75)37(23-39(54)70)63-45(73)35(20-31-15-17-33(69)18-16-31)62-46(74)36(22-32-24-57-25-59-32)61-43(71)28(5)60-44(72)34(53)14-11-19-58-52(55)56/h8-10,12-13,15-18,24-29,34-38,40-42,68-69H,7,11,14,19-23,53H2,1-6H3,(H2,54,70)(H,57,59)(H,60,72)(H,61,71)(H,62,74)(H,63,73)(H,64,78)(H,65,77)(H,66,75)(H,67,76)(H,79,80)(H4,55,56,58)/t27-,28-,29+,34-,35-,36-,37-,38-,40-,41-,42-/m0/s1 |

InChI Key |

YYRLGDVWSORYPB-FJJMPZPNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Targeting a Key Oncoprotein for Cancer Immunotherapy

An In-depth Technical Guide to the HPV16 E7 (49-57) Peptide Epitope

Persistent infection with high-risk human papillomavirus (HPV), particularly type 16, is the primary driver of cervical cancer and a significant contributor to other anogenital and oropharyngeal cancers.[1][2] The viral oncoproteins E6 and E7 are central to the malignant transformation process, as they are constitutively expressed in tumor cells and disrupt critical tumor suppressor pathways.[3] This constant expression of foreign, viral proteins makes them ideal targets for therapeutic interventions designed to stimulate the host immune system against the cancer.[1][3]

Within the HPV16 E7 oncoprotein, the nonapeptide spanning amino acids 49 to 57 has been identified as a highly immunogenic epitope, capable of eliciting potent anti-tumor immune responses.[4][5][6] This guide provides a detailed technical overview of the HPV E7 (49-57) peptide, its molecular characteristics, immunological function, and its application in research and the development of cancer vaccines and immunotherapies.

Molecular Profile of HPV E7 (49-57)

The E7 (49-57) peptide is a specific sequence of nine amino acids that has been extensively validated as a key target for the immune system in the context of HPV16 infection.[7]

Table 1: Molecular Characteristics of HPV E7 (49-57)

| Property | Value | Source |

| Amino Acid Sequence | RAHYNIVTF | [4][5][7][8][9][10][11][12] |

| Three-Letter Code | Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe | [9][11] |

| Molecular Weight | ~1120.3 g/mol | [9][10][11][13] |

| Origin | Human Papillomavirus Type 16 (HPV16) E7 Protein | [4][5][13] |

| Homology | The homologous sequence is also found in HPV-18.[7] |

This specific sequence, RAHYNIVTF, is recognized as a potent cytotoxic T lymphocyte (CTL) epitope.[4][5][13] Its efficacy is fundamentally linked to its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, thereby flagging them for destruction by the immune system.

Immunological Function: A Beacon for Cytotoxic T Cells

The primary function of the E7 (49-57) peptide is to act as an immunological epitope that activates CD8+ cytotoxic T lymphocytes (CTLs), the primary effector cells in anti-tumor immunity.[3][14][15] This process is governed by the principles of antigen presentation via the MHC class I pathway.

Mechanism of Action: MHC Class I Presentation

-

Protein Degradation: Inside an HPV-infected cancer cell, the E7 oncoprotein is degraded by the proteasome into smaller peptide fragments, including the E7 (49-57) sequence.[15][16]

-

Peptide Transport: These peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[14][15][17]

-

MHC Loading: Within the ER, the E7 (49-57) peptide is loaded onto a newly synthesized MHC class I molecule. This peptide-MHC complex is essential for the stability and proper folding of the MHC molecule.[14][18]

-

Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface, where it is "presented" to the immune system.[14][18]

-

T-Cell Recognition: Circulating CD8+ CTLs with a T-cell receptor (TCR) that specifically recognizes the E7 (49-57)-MHC complex will bind to the cancer cell. This binding, along with co-stimulatory signals, activates the CTL.

-

Tumor Cell Lysis: Upon activation, the CTL releases cytotoxic granules (containing perforin and granzymes) that induce apoptosis (programmed cell death) in the cancer cell, effectively eliminating it.[4]

MHC Restriction: The Importance of HLA-A*02:01

A critical aspect of this peptide's function is its MHC restriction. The RAHYNIVTF peptide binds with high affinity to the human MHC class I allele HLA-A02:01 and the murine equivalent H-2Db .[7][9][10][19] This specificity is crucial; the peptide will only elicit a strong immune response in individuals or animal models expressing this particular MHC allele. While some studies have explored its binding to other HLA-A2 variants with varying results, its primary utility in research and clinical development is linked to HLA-A02:01.[20] This explains why it is a cornerstone of preclinical studies using C57BL/6 mice (which express H-2Db) and a focus for therapies targeting the large portion of the human population positive for HLA-A2.[4][5][19]

Caption: MHC Class I presentation of the HPV E7 (49-57) peptide.

Applications in Research and Therapeutic Development

The well-characterized nature of the E7 (49-57) epitope makes it an invaluable tool for developing and evaluating HPV-targeted immunotherapies.

-

Therapeutic Vaccines: Peptide-based vaccines incorporating the RAHYNIVTF sequence are designed to stimulate a potent, targeted CD8+ T-cell response against HPV16-positive tumors.[5][21] Studies have shown that immunization with this peptide can protect mice against challenges with E7-expressing tumor cells and even eradicate established tumors.[4][5]

-

Immune Monitoring: The peptide is widely used as a stimulus in immunological assays to quantify the strength of E7-specific T-cell responses in vaccinated subjects or patients undergoing immunotherapy.[6][8] Assays like ELISpot and intracellular cytokine staining (ICS) use this peptide to measure the frequency of T cells that secrete effector cytokines like interferon-gamma (IFN-γ).[1][8]

-

Adoptive Cell Therapy: Researchers can expand E7 (49-57)-specific T cells ex vivo for use in adoptive cell transfer therapies, where a large population of tumor-specific T cells is infused into a patient.

-

Preclinical Models: Its robust immunogenicity in H-2Db-expressing mice makes it a standard antigen for testing novel vaccine adjuvants, delivery systems (e.g., nanoparticles, virus-like particles), and combination therapies, such as those pairing a vaccine with checkpoint inhibitors like anti-PD-1.[2][6][21]

Experimental Methodologies: A Practical Guide

Harnessing the HPV E7 (49-57) peptide in a research setting requires standardized, validated protocols. Here, we outline the methodology for a common application: quantifying antigen-specific T-cell responses using an IFN-γ ELISpot assay.

Protocol: IFN-γ ELISpot for Measuring E7 (49-57)-Specific T-Cell Responses

This protocol describes the quantification of E7 (49-57)-specific T cells from splenocytes of immunized mice or human peripheral blood mononuclear cells (PBMCs). The Enzyme-Linked Immunospot (ELISpot) assay is highly sensitive for detecting cytokine-secreting cells at a single-cell level.[22][23]

I. Materials & Reagents

-

Cells: Freshly isolated or cryopreserved PBMCs or splenocytes.[22]

-

Peptide: Lyophilized HPV E7 (49-57) peptide (RAHYNIVTF), high purity (>95%).[8][11]

-

Controls:

-

ELISpot Plate: 96-well PVDF membrane plate.[22]

-

Reagents: IFN-γ ELISpot kit containing:

-

Capture Antibody (anti-IFN-γ)

-

Detection Antibody (biotinylated anti-IFN-γ)

-

Streptavidin-Enzyme Conjugate (e.g., Streptavidin-ALP or -HRP)

-

Substrate (e.g., BCIP/NBT or AEC)

-

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and Penicillin-Streptomycin.

-

Buffers: Sterile PBS, PBS-Tween20 (PBST).

II. Step-by-Step Methodology

Day 1: Plate Coating

-

Activate Plate: Pre-wet the PVDF membrane by adding 15-20 µL of 35-70% ethanol to each well for 1 minute.[23][25]

-

Wash: Decant the ethanol and wash the plate 5 times with 200 µL/well of sterile water.[25]

-

Coat: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 µL to each well.[25]

-

Incubate: Seal the plate and incubate overnight at 4°C.[23]

Day 2: Cell Stimulation

-

Prepare Peptide Stock: Reconstitute the lyophilized E7 (49-57) peptide in a small amount of DMSO, then dilute to a stock concentration (e.g., 1 mg/mL) with sterile, tissue-culture grade water. Aliquot and store at -20°C or below.[24]

-

Wash & Block Plate: Decant the coating antibody. Wash the plate 3-5 times with 200 µL/well of sterile PBS. Block the plate by adding 200 µL/well of complete culture medium and incubating for at least 1 hour at 37°C.

-

Prepare Cells: Thaw (if frozen) and count cells. Adjust cell concentration to 2.5-3 x 10^6 cells/mL in complete medium. A typical assay uses 2.5 x 10^5 cells per well.[22][24]

-

Prepare Stimuli: Prepare 2X working solutions of the E7 peptide (final concentration typically 1-10 µg/mL), negative control (DMSO), and positive control (PHA) in complete medium.[24]

-

Plate Cells & Stimuli: Decant the blocking medium. Add 100 µL of cell suspension to each well. Add 100 µL of the 2X stimuli to the appropriate wells.

-

Incubate: Place the plate in a 37°C, 5% CO2 humidified incubator for 18-24 hours. Do not disturb the plate during incubation to ensure distinct spot formation.[23]

Day 3: Detection and Development

-

Lyse Cells: Decant the medium and cells. Wash the plate 3 times with PBS, followed by 3-5 times with PBST.

-

Add Detection Antibody: Dilute the biotinylated detection antibody in a blocking buffer (e.g., PBS with 0.5% BSA). Add 100 µL to each well and incubate for 2 hours at room temperature or 37°C.[23]

-

Add Enzyme Conjugate: Wash the plate 5 times with PBST. Add 100 µL of diluted streptavidin-enzyme conjugate to each well. Incubate for 1 hour at room temperature.[23]

-

Develop Spots: Wash the plate a final time (3x PBST, 3x PBS to remove all Tween). Add 100 µL of the substrate solution to each well. Monitor spot development closely (5-30 minutes).

-

Stop Reaction: Stop development by washing thoroughly with deionized water. Allow the plate to dry completely in the dark.

-

Analysis: Count the spots in each well using an automated ELISpot reader. The resulting data represent the number of IFN-γ secreting cells per number of cells plated.

Sources

- 1. A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses | Cancer Biology & Medicine [cancerbiomed.org]

- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Cytotoxic T lymphocytes raised against a subdominant epitope offered as a synthetic peptide eradicate human papillomavirus type 16-induced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vaccination with cytotoxic T lymphocyte epitope-containing peptide protects against a tumor induced by human papillomavirus type 16-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]

- 8. jpt.com [jpt.com]

- 9. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]

- 10. genscript.com [genscript.com]

- 11. Human Papillomavirus E7 protein (49-57) - Elabscience® [elabscience.com]

- 12. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 13. HPV E7 protein (49-57) | CRB1001123 | Biosynth [biosynth.com]

- 14. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MHC-I pathway disruption by viruses: insights into immune evasion and vaccine design for animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Understanding MHC Class I Presentation of Viral Antigens by Human Dendritic Cells as a Basis for Rational Design of Therapeutic Vaccines [frontiersin.org]

- 17. May 13: Viral evasion of the MHC class I antigen presentation pathway - UMC Utrecht [umcutrecht.nl]

- 18. Mechanisms of Viral Interference with MHC Class I Antigen Processing and Presentation - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Vaccination with cytotoxic T lymphocyte epitope‐containing peptide protects against a tumor induced by human papillomavirus type 16‐transformed cells | Semantic Scholar [semanticscholar.org]

- 20. Differential binding of viral peptides to HLA-A2 alleles. Implications for human papillomavirus type 16 E7 peptide-based vaccination against cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. ELISPOT protocol | Abcam [abcam.com]

- 23. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 24. stemcell.com [stemcell.com]

- 25. youtube.com [youtube.com]

RAHYNIVTF peptide origin and discovery

An In-depth Technical Guide to the Origin, Discovery, and Characterization of the RAHYNIVTF Peptide

A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies

Introduction

The discovery of novel bioactive peptides is a cornerstone of therapeutic innovation, offering the potential for high specificity and potent biological activity. This guide provides a comprehensive technical overview of the peptide with the amino acid sequence Arginine-Alanine-Histidine-Tyrosine-Asparagine-Isoleucine-Valine-Threonine-Phenylalanine (RAHYNIVTF). While this specific peptide is not extensively documented as a standalone entity in publicly available literature, its sequence is found within the C-terminal region of human Serum Amyloid A1 (SAA1), a protein of significant clinical interest. This guide will, therefore, explore the origin of the RAHYNIVTF sequence within the context of its parent protein, SAA1, and outline the established methodologies for its potential discovery, synthesis, and characterization as a novel peptide.

Part 1: Origin and Discovery within Human Serum Amyloid A1 (SAA1)

The peptide sequence RAHYNIVTF is located at positions 82-90 of the human Serum Amyloid A1 protein. SAA1 is a major acute-phase reactant protein primarily synthesized in the liver in response to inflammatory stimuli such as tissue injury, infection, and trauma. Its concentration in the blood can increase up to 1000-fold during the acute phase response.

The Biological Context: SAA1 and Inflammation

Serum Amyloid A1 is a multifunctional protein implicated in various biological processes, including:

-

Lipid Metabolism: SAA1 associates with high-density lipoprotein (HDL) and is involved in cholesterol transport.

-

Immune Modulation: It can act as a chemoattractant for neutrophils and mast cells, guiding them to sites of inflammation.

-

Induction of Inflammatory Cytokines: SAA1 can stimulate the production of pro-inflammatory cytokines, further amplifying the inflammatory cascade.

The discovery of bioactive peptides often stems from the proteolytic cleavage of larger precursor proteins. Given the inflammatory context in which SAA1 is highly expressed, it is plausible that the RAHYNIVTF peptide could be generated in vivo through the action of proteases present at sites of inflammation.

Hypothetical Discovery Workflow

The discovery of a naturally occurring peptide like RAHYNIVTF would typically follow a multi-step process combining proteomics and functional screening.

Caption: Hypothetical workflow for the discovery and validation of a novel peptide.

Part 2: Synthesis and Purification of RAHYNIVTF

For functional characterization, RAHYNIVTF must be obtained in a highly pure form. The gold standard for this is solid-phase peptide synthesis (SPPS).

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: Choose a suitable solid support, such as a Rink Amide resin, to yield a C-terminal amide, which often enhances peptide stability.

-

First Amino Acid Coupling: Covalently attach the C-terminal amino acid (Phenylalanine) to the resin.

-

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the attached amino acid using a piperidine solution.

-

Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (Threonine) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine). Add this activated amino acid to the resin to form a peptide bond.

-

Wash Steps: Thoroughly wash the resin with solvents like DMF (dimethylformamide) and DCM (dichloromethane) to remove excess reagents and byproducts.

-

Iterative Cycles: Repeat the deprotection, coupling, and wash steps for each subsequent amino acid in the sequence (Valine, Isoleucine, Asparagine, Tyrosine, Histidine, Alanine, Arginine).

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized RAHYNIVTF peptide using mass spectrometry (MS) and analytical HPLC.

Part 3: Functional Characterization

Given its origin from the pro-inflammatory SAA1 protein, the functional characterization of RAHYNIVTF would logically start by investigating its potential roles in inflammation and immune cell modulation.

Experimental Protocols for Functional Assays

1. Cell Migration (Chemotaxis) Assay:

-

Objective: To determine if RAHYNIVTF can attract immune cells.

-

Methodology:

-

Use a Boyden chamber or a similar transwell migration system with a porous membrane.

-

Place a suspension of immune cells (e.g., neutrophils or monocytes) in the upper chamber.

-

Add varying concentrations of the RAHYNIVTF peptide to the lower chamber.

-

Incubate for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

Quantify the number of cells that have migrated through the membrane to the lower chamber, typically by cell counting or fluorescent labeling.

-

2. Cytokine Release Assay:

-

Objective: To assess if RAHYNIVTF can stimulate immune cells to release inflammatory mediators.

-

Methodology:

-

Culture immune cells (e.g., macrophages or peripheral blood mononuclear cells) in a multi-well plate.

-

Treat the cells with different concentrations of the RAHYNIVTF peptide.

-

Include positive (e.g., LPS) and negative (vehicle) controls.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Potential Signaling Pathways

Should RAHYNIVTF exhibit pro-inflammatory activity, it would likely be mediated through cell surface receptors commonly involved in innate immunity, such as G protein-coupled receptors (GPCRs) or Toll-like receptors (TLRs).

Caption: Plausible signaling pathway for RAHYNIVTF-mediated inflammation.

Quantitative Data Summary

| Parameter | Description | Typical Measurement |

| Purity | Percentage of the desired peptide after synthesis and purification. | >95% by analytical RP-HPLC |

| Molecular Weight | The mass of the peptide, confirmed post-synthesis. | Determined by Mass Spectrometry |

| EC50 (Chemotaxis) | The concentration of peptide that elicits 50% of the maximum cell migration response. | Molar concentration (e.g., nM, µM) |

| Cytokine Levels | The concentration of cytokines released in response to peptide stimulation. | pg/mL or ng/mL |

Conclusion

The peptide sequence RAHYNIVTF, originating from the human inflammatory protein SAA1, represents a potential yet uncharacterized bioactive molecule. Its origin suggests a likely role in inflammatory processes. The methodologies detailed in this guide, from a hypothetical discovery workflow to concrete protocols for synthesis and functional characterization, provide a robust framework for researchers and drug development professionals to investigate the therapeutic and pathological potential of this and other novel peptides derived from larger precursor proteins. The systematic application of these techniques is essential for unlocking the full potential of the peptidome in human health and disease.

References

An In-Depth Technical Guide to the Immunogenicity of the HPV E7 (49-57) Epitope

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Significance of a Nine-Amino-Acid Chain

In the intricate landscape of cancer immunotherapy, the pursuit of precise and potent targets is paramount. For human papillomavirus (HPV)-associated malignancies, which account for a significant global cancer burden, the viral oncoproteins E6 and E7 represent ideal targets.[1] These proteins are constitutively expressed in tumor cells and are essential for maintaining the malignant phenotype.[2] Within the HPV16 E7 oncoprotein lies a short, nine-amino-acid sequence—residues 49-57, with the sequence RAHYNIVTF—that has emerged as a cornerstone of therapeutic vaccine development.[3] This epitope is a potent, immunodominant peptide capable of eliciting a robust cytotoxic T-lymphocyte (CTL) response, making it a focal point of intensive research and clinical investigation.[4][5]

This guide provides a comprehensive technical overview of the immunogenicity of the HPV E7 (49-57) epitope. It is designed for researchers, scientists, and drug development professionals, offering not just protocols and data, but also the underlying scientific rationale for experimental choices and a critical evaluation of the findings. As we delve into the immunological mechanisms, experimental workflows, and therapeutic applications of this key epitope, we aim to equip you with the knowledge to design, execute, and interpret studies that will advance the next generation of HPV-targeted immunotherapies.

The Immunobiology of HPV E7 (49-57): A Tale of Two Receptors

The immunogenicity of the E7 (49-57) epitope is fundamentally linked to its interaction with Major Histocompatibility Complex (MHC) class I molecules. In preclinical murine models, this epitope is primarily presented by the H-2Db allele, making it a powerful tool for in vivo studies using C57BL/6 mice.[2][3] The high binding affinity of E7 (49-57) for H-2Db is a key determinant of its immunodominance.[6]

For human applications, the focus shifts to the Human Leukocyte Antigen (HLA) system. While the E7 (49-57) epitope itself does not bind with high affinity to the common HLA-A2 allele, understanding its presentation in the context of the human immune system is crucial.[7] Research using HLA-A2 transgenic mice has been instrumental in dissecting the complexities of epitope presentation and immunodominance, revealing that the presence of the H-2Db-restricted epitope can sometimes mask the response to weaker, HLA-A2-restricted epitopes.[8][9][10][11] This has led to the exploration of modified E7 proteins where the immunodominant murine epitope is altered or removed to better study and enhance the human-relevant immune response.[8][9][10][11]

The journey of the E7 (49-57) epitope from a protein expressed within a tumor cell to a target for CTL-mediated killing is a well-orchestrated process. The following diagram illustrates this critical pathway.

Caption: Antigen processing and presentation of the HPV E7 (49-57) epitope.

Methodologies for Assessing Immunogenicity: A Practical Guide

Evaluating the immunogenicity of the E7 (49-57) epitope requires a multi-faceted approach, employing a suite of in vitro and in vivo assays. The choice of methodology is critical and should be guided by the specific research question. The TC-1 cell line, a murine lung epithelial cell line transformed with HPV16 E6 and E7, is a widely used and invaluable tool in this field, providing a consistent and reliable model for both in vitro and in vivo studies.[11][12]

In Vitro Assessment of T-Cell Activation: The IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. For the E7 (49-57) epitope, the IFN-γ ELISpot is the gold standard for measuring the activation of epitope-specific CD8+ T-cells.[13]

Experimental Rationale: The release of IFN-γ is a hallmark of a Th1-biased cytotoxic T-cell response, which is essential for anti-tumor immunity. By stimulating splenocytes from vaccinated mice with the E7 (49-57) peptide, we can specifically quantify the number of T-cells that recognize this epitope and are activated to produce IFN-γ.

Caption: Workflow for the IFN-γ ELISpot assay.

Detailed Protocol: IFN-γ ELISpot Assay

-

Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Add 2.5 x 10^5 to 5 x 10^5 cells per well.

-

Stimulation: Add the HPV E7 (49-57) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection: Wash the plate to remove cells. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the appearance of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

In Vitro Assessment of Cytotoxicity: The Chromium Release Assay

The chromium-51 (⁵¹Cr) release assay is a classic method for measuring cell-mediated cytotoxicity. It provides a quantitative measure of the ability of CTLs to lyse target cells that are presenting the E7 (49-57) epitope.

Experimental Rationale: This assay directly assesses the primary function of cytotoxic T-lymphocytes: the killing of target cells. By labeling target cells (such as TC-1 cells or peptide-pulsed RMA-S cells) with ⁵¹Cr, we can quantify the amount of chromium released into the supernatant upon cell lysis by effector T-cells. The amount of released ⁵¹Cr is directly proportional to the cytotoxic activity of the T-cells.

Caption: Workflow for the chromium release assay.

Detailed Protocol: Chromium Release Assay

-

Target Cell Labeling: Incubate 1 x 10^6 target cells (e.g., TC-1) with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.

-

Plating: Resuspend the labeled target cells and plate 1 x 10^4 cells per well in a 96-well round-bottom plate.

-

Effector Cell Addition: Add effector T-cells (e.g., splenocytes from immunized mice) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Controls: Include wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Quantitative Insights into Immunogenicity

The following tables summarize key quantitative data from various studies, providing a comparative overview of the immunogenicity of the HPV E7 (49-57) epitope across different platforms and its binding characteristics.

Table 1: MHC Binding Affinity of HPV E7 (49-57) and Variants

| Peptide Sequence | MHC Allele | Binding Affinity (IC50 nM) | Reference |

| RAHYNIVTF (Wild-Type) | H-2Db | ~5 | [6] |

| RAHY NIVTF -> RAHF NIVTF | H-2Db | >10,000 | [6] |

| RAHYNI VTF -> RAHYNL VTF | H-2Db | ~2 | [6] |

| YMLDLQPET (HLA-A2 restricted) | HLA-A2 | ~20 | [7] |

Table 2: Preclinical Efficacy of HPV E7 (49-57)-Based Vaccines

| Vaccine Platform | Adjuvant | Mouse Model | Key Outcome | Reference |

| E7 (49-57) Peptide | Poly(I:C) + anti-CD40 | C57BL/6 (TC-1 tumors) | 100% tumor regression in established tumors | [5] |

| DNA vaccine (pcDNA3-E7) | None | C57BL/6 (TC-1 tumors) | Significant reduction in tumor growth | [12] |

| Recombinant Adenovirus (Ad-E7-mFc) | None | C57BL/6 (TC-1 tumors) | Complete protection against tumor challenge | [14] |

| E7 (43-77) Long Peptide | Montanide ISA-51 | C57BL/6 (TC-1 tumors) | Eradication of established tumors | [15] |

Therapeutic Applications and Future Directions

The robust immunogenicity of the HPV E7 (49-57) epitope has made it a central component in the development of therapeutic vaccines for HPV-associated cancers.[16] Various strategies have been employed to deliver this epitope and enhance its immunogenicity, including peptide-based vaccines, DNA vaccines, viral vectors, and dendritic cell-based therapies.[5][12][14][16]

A key consideration in vaccine design is the choice of adjuvant. Adjuvants such as CpG oligodeoxynucleotides and poly(I:C) have been shown to significantly enhance the Th1-biased immune response necessary for effective anti-tumor immunity.[4][5][8][9][10][17] The rationale for using these adjuvants lies in their ability to activate innate immune cells through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines that promote the development of a robust CTL response.[4][8][9][10][17]

Clinical trials of E7-targeted therapies have shown promise, with some studies demonstrating vaccine-induced T-cell responses and clinical benefit in patients with HPV-associated neoplasia.[18] However, translating the remarkable success seen in preclinical models to the clinic remains a challenge. The immunosuppressive tumor microenvironment and the diversity of the human HLA repertoire are significant hurdles to overcome.

Future research will likely focus on combination therapies that pair E7 (49-57)-based vaccines with immune checkpoint inhibitors or other immunomodulatory agents to overcome tumor-induced immune suppression.[11] Furthermore, the development of multi-epitope vaccines that include both CD8+ and CD4+ T-cell epitopes, and that are effective across a broad range of HLA types, will be critical for the development of a universally effective therapeutic HPV vaccine.

Conclusion

The HPV E7 (49-57) epitope stands as a testament to the power of targeted immunotherapy. Its journey from a viral oncoprotein fragment to a key component of promising cancer vaccines highlights the importance of fundamental research in immunology and oncology. While challenges remain, the continued exploration of this potent epitope, coupled with innovative vaccine design and combination therapies, holds the promise of a new era in the treatment of HPV-associated cancers.

References

- Klinman, D. M. (2004). Immunotherapeutic uses of CpG oligodeoxynucleotides.

- Chu, R. S., Targoni, O. S., Krieg, A. M., Lehmann, P. V., & Harding, C. V. (1997). CpG oligodeoxynucleotides act as adjuvants that switch on T helper 1 (Th1) immunity. The Journal of experimental medicine, 186(10), 1623–1631.

- Krieg, A. M. (2006). CpG DNA as a vaccine adjuvant. Current opinion in investigational drugs (London, England : 2000), 7(7), 643–648.

- Hank, J. A., Gan, J., Albertini, M. R., Schalch, H., & Sondel, P. M. (2020). Immunomodulation to enhance the efficacy of an HPV therapeutic vaccine. Journal for immunotherapy of cancer, 8(1), e000571.

- Krieg, A. M. (2007). CpG DNA as a vaccine adjuvant. Vaccine, 25(44), 7815–7822.

- Klinman, D. M., Yi, A. K., Beaucage, S. L., Conover, J., & Krieg, A. M. (1996). CpG motifs present in bacteria DNA rapidly induce lymphocytes to secrete interleukin 6, interleukin 12, and interferon gamma.

- Frazer, I. H. (2009). HPV vaccines and the prevention of cervical cancer. The New England journal of medicine, 361(3), 279–280.

- Kenter, G. G., Welters, M. J., Valentijn, A. R., Lowik, M. J., Berends-van der Meer, D. M., Vloon, A. P., ... & van der Burg, S. H. (2009). Phase I immunotherapeutic trial with long peptides spanning the E6 and E7 sequences of high-risk human papillomavirus 16 in end-stage cervical cancer patients shows low toxicity and robust immunogenicity. Clinical Cancer Research, 15(19), 6177-6185.

- Frazer, I. H., Quinn, M., Nicklin, J. L., & O'Connor, D. (2004). Phase 1 study of a therapeutic vaccine, TA-HPV, in women with cervical dysplasia. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 22(14_suppl), 2519-2519.

- Hung, C. F., Ma, B., Monie, A., Tsen, S. W., & Wu, T. C. (2008). Therapeutic HPV vaccines. Current opinion in immunology, 20(2), 237–244.

- Feltkamp, M. C., Smits, H. L., Vierboom, M. P., Minnaar, R. P., de Jongh, B. M., Drijfhout, J. W., ... & Kast, W. M. (1993). Vaccination with cytotoxic T lymphocyte epitope-containing peptide protects against a tumor induced by human papillomavirus type 16-transformed cells. European journal of immunology, 23(9), 2242–2249.

- Zwaveling, S., Ferreira Mota, S. C., Nouta, J., Johnson, M., Lipford, G. B., & Offringa, R. (2002). Established human papillomavirus type 16-expressing tumors are effectively eradicated by a single application of a novel synthetic long-peptide vaccine. Cancer research, 62(22), 6187–6190.

- Barbera, P., Sospedra, M., Pignatelli, S., & Martin, R. (2019).

- Cheng, W. F., Hung, C. F., Chai, C. Y., Hsu, K. F., He, L., Ling, M., & Wu, T. C. (2001). Immunization and immunotherapy for cancers involving infection by a human papillomavirus in a mouse model. Proceedings of the National Academy of Sciences, 98(6), 3262-3267.

- Bolhassani, A., Safaiyan, S., & Rafati, S. (2012). Efficacy of HPV-16 E7 based vaccine in a TC-1 tumoric animal model of cervical cancer. Iranian journal of basic medical sciences, 15(1), 591–599.

- Czerkinsky, C., Nilsson, L. Å., Nygren, H., Ouchterlony, Ö., & Tarkowski, A. (1983). A solid-phase enzyme-linked immunospot (ELISPOT) assay for enumeration of specific antibody-secreting cells. Journal of immunological methods, 65(1-2), 109–121.

- Ahvazi, B., Belyakov, I. M., & Berzofsky, J. A. (2003). TriVax-HPV: An improved peptide-based therapeutic vaccination strategy against human papillomavirus-induced cancers. Cancer immunology, immunotherapy, 52(2), 101-108.

-

peptides&elephants. (n.d.). HPV 16/18 E7 49-57 (H-2 Db) | 1 mg. Retrieved from [Link]

- Cho, H. J., Lee, Y. S., & Kim, S. (2020). Enhanced anti-tumor effects of HPV16E7(49-57)-based vaccine by combined immunization with poly(I:C) and oxygen-regulated protein 150. Oncology letters, 20(4), 1-1.

- Melero, I., Mazzolini, G., Narvaiza, I., Qian, C., Chen, D., & Prieto, J. (2020). Bivalent therapeutic vaccine against HPV16/18 genotypes consisting of a fusion protein between the extra domain A from human fibronectin and HPV16/18 E7 viral antigens. Journal for ImmunoTherapy of Cancer, 8(1), e000595.

- Sadeghian, H., Bolhassani, A., & Rafati, S. (2014). Prevention and Inhibition of TC-1 Cell Growth in Tumor Bearing Mice by HPV16 E7 Protein in Fusion with Shiga Toxin B-Subunit from shigella dysenteriae. Avicenna journal of medical biotechnology, 6(3), 169–176.

- van der Burg, S. H., Kwappenberg, K. M., O'Neill, T., Franken, K. L., van der Kruk, M., Drijfhout, J. W., ... & Melief, C. J. (2001). A targeted LC-MS strategy for low-abundant HLA class-I-presented peptide detection identifies novel human papillomavirus-16 E7-derived epitopes. International journal of cancer, 91(5), 673–681.

- Lee, H. H., Hong, S. H., Rhee, J. H., & Lee, S. E. (2022). Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1. Translational cancer research, 11(6), 1735–1748.

- Augusto, D. G., & Carrington, M. (2022). HLA variation and antigen presentation in COVID-19 and SARS-CoV-2 infection. Frontiers in immunology, 13, 827282.

-

GenScript. (n.d.). Human Papillomavirus (HPV) E7 protein (49-57). Retrieved from [Link]

- Ulijn, R. V., & Tuttle, T. (2022). Peptides for Vaccine Development.

-

Johns Hopkins Technology Ventures. (n.d.). HPV-16 H-2 Db Restricted E7 Peptide (aa 49-57)-specific CD8+ T Cell Line. Retrieved from [Link]

- Lin, K., Doolan, D. L., & Hoffman, S. L. (2000). Growth of TC-1 tumor cells in the tumor challenge assay. The mean tumor...

- Yang, M. C., Chen, H. W., & Chang, C. J. (2004). HLA-A*0201 T-cell epitopes in severe acute respiratory syndrome (SARS) coronavirus nucleocapsid and spike proteins. Emerging infectious diseases, 10(8), 1408–1415.

-

NIH Tetramer Core Facility. (n.d.). H2-Db | HPV16 E7 49-57 | RAHYNIVTF. Retrieved from [Link]

- Ressing, M. E., van der Burg, S. H., & Offringa, R. (2015). Identification of target T cell epitopes for a therapeutic HPV16 vaccine. Oncoimmunology, 4(1), e971498.

- Ressing, M. E., Sette, A., Brandt, R. M., Ruppert, J., Wentworth, P. A., Hartman, M., ... & Kast, W. M. (1995). HPV type 16 protein E7 HLA-A2 binding peptides are immunogenic but not processed and presented. Journal of immunology (Baltimore, Md. : 1950), 154(11), 5934–5943.

Sources

- 1. HLA-A2 subtypes are functionally distinct in peptide binding and presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology -HPV-16 H-2 Db Restricted E7 Peptide (aa 49-57)-specific CD8+ T Cell Line [jhu.technologypublisher.com]

- 3. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 7. HPV type 16 protein E7 HLA-A2 binding peptides are immunogenic but not processed and presented - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CpG Oligonucleotides as Cancer Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulation to enhance the efficacy of an HPV therapeutic vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pnas.org [pnas.org]

- 15. dovepress.com [dovepress.com]

- 16. Therapeutic Vaccine Strategies against Human Papillomavirus | MDPI [mdpi.com]

- 17. CpG DNA as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

The Role of HPV E7 in Carcinogenesis: A Technical Guide for Researchers

Executive Summary

High-risk Human Papillomavirus (HPV) infection is a primary causative agent for a significant number of malignancies, including cervical, anogenital, and a growing subset of head and neck cancers.[1] The oncogenic potential of these viruses is largely attributed to the activities of two oncoproteins, E6 and E7, which are consistently expressed in HPV-positive cancers.[2] This guide focuses on the HPV E7 oncoprotein, a small phosphoprotein of approximately 100 amino acids that plays a central role in cellular transformation.[2][3] E7's primary oncogenic function is the targeted inactivation and degradation of the retinoblastoma tumor suppressor protein (pRb) and its family members, p107 and p130.[1][4] This action abrogates a critical cell cycle checkpoint, leading to uncontrolled cell proliferation. Beyond its interaction with pRb, E7 targets a multitude of cellular proteins and pathways, contributing to genomic instability, metabolic reprogramming, and immune evasion.[5][6] Understanding the multifaceted mechanisms of E7 is paramount for the development of targeted therapeutics against HPV-associated cancers. This document provides an in-depth exploration of E7's molecular functions, outlines key experimental protocols for its study, and discusses its role as a therapeutic target.

Molecular Architecture of the HPV E7 Oncoprotein

The E7 protein is structurally organized into three conserved regions (CR1, CR2, and CR3), each contributing to its oncogenic functions.[3]

-

Conserved Region 1 (CR1): Located at the N-terminus, this region shares homology with adenovirus E1A and is involved in transformation activities and immortalization.[2][7]

-

Conserved Region 2 (CR2): This region contains the highly conserved LXCXE motif, which is critical for high-affinity binding to the "pocket" domain of pRb and related proteins.[8][9] This interaction is a cornerstone of E7's ability to disrupt cell cycle control.[4]

-

Conserved Region 3 (CR3): The C-terminal region of E7 contains a zinc-binding domain characterized by two CXXC motifs.[8] This domain is essential for E7 dimerization and for interactions with a variety of other cellular factors, including the transcriptional coactivator p300/CBP and the cyclin-dependent kinase (CDK) inhibitor p21.[8][9]

Core Oncogenic Mechanism: Inactivation of the Retinoblastoma (pRb) Tumor Suppressor

The canonical function of the HPV E7 oncoprotein is the functional inactivation of the pRb tumor suppressor, a key regulator of the G1/S cell cycle checkpoint.

Under normal physiological conditions, hypophosphorylated pRb binds to the E2F family of transcription factors, actively repressing the transcription of genes required for S-phase entry and DNA replication.[4] The E7 protein of high-risk HPV types, such as HPV16 and HPV18, binds to the pocket domain of pRb with high affinity via its LXCXE motif.[4][10] This binding disrupts the pRb-E2F complex, leading to the liberation of E2F transcription factors.[4] Freed E2F then activates the transcription of its target genes, including cyclins E and A, which propels the cell into the S-phase, leading to uncontrolled cellular proliferation.[3]

Furthermore, high-risk E7 proteins go beyond simple sequestration and actively promote the degradation of pRb.[2][11] This is achieved by E7 recruiting a cullin 2 ubiquitin ligase complex, which targets pRb for proteasomal degradation.[2] This ensures a sustained, unregulated state of cell proliferation, a hallmark of cancer.[3]

Sources

- 1. Mechanism of Action of Human Papillomavirus Type 16 E7 in Human Papillomavirus-associated Carcinogenesis - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 2. The Human Papillomavirus E7 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]

- 4. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic Instability Induced By Human Papillomavirus Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPV E6/E7: insights into their regulatory role and mechanism in signaling pathways in HPV-associated tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The papillomavirus E7 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The high-risk HPV16 E7 oncoprotein mediates interaction between the transcriptional coactivator CBP and the retinoblastoma protein pRb - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Biochemical and biological differences between E7 oncoproteins of the high- and low-risk human papillomavirus types are determined by amino-terminal sequences | Semantic Scholar [semanticscholar.org]

- 11. journals.asm.org [journals.asm.org]

HPV-16 E7 (49-57) MHC class I presentation

An In-Depth Technical Guide to the MHC Class I Presentation of the HPV-16 E7 (49-57) Epitope

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Papillomavirus type 16 (HPV-16) E7 oncoprotein is a critical driver of cervical and other cancers. Its continuous expression in tumor cells makes it an ideal target for T-cell-mediated immunotherapy.[1][2] A key immunodominant epitope derived from this protein is the E7 (49-57) peptide, with the amino acid sequence RAHYNIVTF.[3][4] The presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A*02:01 in humans, on the surface of cancer cells is the prerequisite for recognition and elimination by cytotoxic T lymphocytes (CTLs). This guide provides a detailed technical overview of the molecular journey of the E7 (49-57) epitope, from its generation in the cytosol to its presentation on the cell surface, outlines key experimental methodologies to study this process, and discusses its profound implications for the development of next-generation cancer therapies.

Introduction: The E7 Oncoprotein as an Immunological Target

Persistent infection with high-risk HPV types, particularly HPV-16, is the primary etiological agent for the vast majority of cervical cancers.[5][6] The transforming potential of the virus is largely attributed to its early proteins, E6 and E7.[7][8] The E7 oncoprotein disrupts cell cycle control by binding and promoting the degradation of the retinoblastoma tumor suppressor protein (pRb), forcing the cell into a state of uncontrolled proliferation.[8][9]

Because E7 is a foreign viral protein that is indispensable for maintaining the malignant phenotype, it represents a prime non-self antigen for the immune system.[1] The cellular immune response, mediated by CD8+ CTLs, is crucial for recognizing and clearing virally infected or transformed cells. This recognition is not of the full protein, but of short peptide fragments presented by MHC class I molecules. The E7 (49-57) peptide has been identified as a potent, immunodominant epitope capable of eliciting strong CTL responses, making it a focal point for the design of therapeutic vaccines and adoptive T-cell therapies.[6][10][11]

The Canonical MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens like E7 is a multi-step process orchestrated by the cell's antigen processing and presentation machinery (APM).[12] This pathway ensures that the immune system can survey the internal protein landscape of a cell.

The general workflow involves:

-

Protein Degradation: Intracellular proteins are tagged for destruction and degraded into small peptides by the proteasome.[13]

-

Peptide Transport: These peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[14][15]

-

MHC Loading: Inside the ER, peptides are loaded onto newly synthesized MHC class I molecules, a process stabilized by the peptide-loading complex (PLC).[14][15]

-

Surface Expression: The stable peptide-MHC (pMHC) complex is then transported to the cell surface for presentation to CD8+ T cells.[16]

Molecular Processing of the E7 (49-57) Epitope

Protein Degradation: The Ubiquitin-Proteasome System

The generation of the E7 (49-57) peptide begins with the degradation of the full-length E7 oncoprotein. E7 has a naturally short half-life, which is regulated by the ubiquitin-proteasome system (UPS).[17] The protein is first tagged with chains of a small regulatory protein called ubiquitin, marking it for destruction.[17] This process can, however, be antagonized by host de-ubiquitinating enzymes (DUBs). For instance, the ubiquitin-specific protease 7 (USP7) has been shown to bind to and stabilize the E7 protein by removing ubiquitin tags, thereby protecting it from proteasomal degradation and promoting its carcinogenic functions.[17]

Once targeted, the ubiquitinated E7 protein is recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex.[17] The proteasome cleaves the protein into smaller peptides of varying lengths, typically 8-16 amino acids. Under inflammatory conditions, such as those induced by IFN-γ, cells can express "immunoproteasomes," which have altered catalytic subunits that are more efficient at generating peptides with C-terminal hydrophobic residues, a feature that favors binding to many MHC class I molecules.[13][18] This process yields a pool of peptides from which the specific RAHYNIVTF epitope is generated.

Peptide Transport: The Role of TAP

Peptides generated in the cytosol must cross the ER membrane to access MHC class I molecules. This critical step is mediated by the TAP complex, a heterodimer of TAP1 and TAP2 proteins that functions as an ATP-dependent pump.[14][19] TAP has a preference for peptides between 8 and 16 amino acids in length, particularly those with hydrophobic or basic C-terminal residues, making it well-suited to transport ideal MHC class I ligands.[15] The E7 (49-57) peptide is translocated into the ER lumen via this transporter.[7]

It is important to note that TAP-independent pathways for MHC class I presentation exist, though they are generally less efficient.[20][21][22][23] These alternative routes may become relevant in scenarios where TAP function is compromised, such as during certain viral infections or in some tumors.[20][22]

MHC Loading and Surface Expression

Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin and a chaperone network known as the peptide-loading complex (PLC), which includes calreticulin, ERp57, and tapasin.[14] The PLC is physically linked to the TAP transporter, creating an efficient conduit for peptide capture and loading.[15] Tapasin plays a crucial role in stabilizing the empty MHC class I molecule and facilitating the "editing" of peptides, ensuring that only high-affinity binders are stably loaded.[15] The E7 (49-57) peptide binds with high affinity to the peptide-binding groove of the HLA-A*02:01 allotype. This binding event stabilizes the entire pMHC complex, which is then released from the PLC and transported through the Golgi apparatus to the cell surface for presentation to patrolling CD8+ T cells.[16][24]

HPV-16 Immune Evasion Strategies

Viruses have evolved sophisticated mechanisms to evade immune detection. HPV-16 is no exception. The E7 oncoprotein itself can interfere with the host's ability to present viral antigens. Studies have shown that HPV-16 E7 can suppress the IFN-γ signaling pathway.[2][25] It achieves this by inhibiting the phosphorylation of STAT1, a key transcription factor.[2][25] This blockade prevents the upregulation of crucial APM components, including interferon regulatory factor-1 (IRF-1) and the TAP1 subunit of the peptide transporter.[2][25] By downregulating TAP expression, HPV-16 reduces the overall efficiency of peptide transport into the ER, leading to decreased presentation of viral epitopes, including E7 (49-57), on the cell surface. This allows infected cells to hide from CTLs, contributing to viral persistence and cancer progression.

Experimental Methodologies for Studying E7 (49-57) Presentation

Validating and quantifying the steps in the E7 (49-57) presentation pathway is essential for both basic research and the development of immunotherapies. The following are core, field-proven protocols.

Protocol 1: In Vitro Proteasome Degradation Assay

This assay directly assesses whether the proteasome can generate the E7 (49-57) epitope from a larger precursor protein.

-

Causality: The purpose is to confirm that the specific peptide of interest is a natural product of proteasomal cleavage, which is the first step in the antigen presentation pathway. The assay uses purified proteasomes to isolate this step from other cellular processes.

-

Self-Validation: The protocol includes a proteasome inhibitor (e.g., Bortezomib) as a negative control. Degradation should be observed in the active sample but not in the inhibited sample, confirming that the observed proteolysis is proteasome-specific.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize or express a recombinant protein substrate, such as full-length HPV-16 E7 or a longer polypeptide fragment containing the 49-57 sequence.

-

Proteasome Isolation: Purify 20S or 26S proteasomes from a relevant cell line or purchase commercially available purified proteasomes.[26][27]

-

Reaction Setup: In a microcentrifuge tube, combine the E7 substrate, purified proteasomes, and an ATP-regenerating system (for 26S proteasomes) in an appropriate reaction buffer.

-

Control Setup: Prepare parallel reactions:

-

Negative Control 1 (No Proteasome): Substrate in buffer alone.

-

Negative Control 2 (Inhibitor): Substrate, proteasomes, and a specific proteasome inhibitor (e.g., Bortezomib).

-

-

Incubation: Incubate all reactions at 37°C for a time course (e.g., 0, 1, 4, and 8 hours).

-

Sample Analysis: Stop the reaction at each time point by adding SDS-PAGE loading buffer. Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS) to identify the presence and quantity of the target E7 (49-57) peptide.

Protocol 2: T2 Cell Peptide-Binding and Stabilization Assay

This cell-based assay measures the ability of an exogenous peptide to bind to and stabilize MHC class I molecules on the cell surface.

-

Causality: T2 cells are used because they have a mutation in the TAP complex, making them deficient in transporting endogenous peptides into the ER.[28] This results in low surface expression of unstable, "empty" MHC class I molecules. When an exogenous peptide with high binding affinity for the cell's MHC allele (HLA-A*02:01 for T2 cells) is added to the culture, it can bind to and stabilize these molecules, leading to a quantifiable increase in their surface expression.[28][29][30]

-

Self-Validation: The assay includes a known high-affinity peptide (e.g., an influenza virus epitope) as a positive control and an irrelevant, non-binding peptide as a negative control. The E7 peptide's performance is benchmarked against these controls.

Step-by-Step Methodology:

-

Cell Culture: Culture T2 cells (ATCC® CRL-1992™) in standard RPMI-1640 medium supplemented with 10% FBS.

-

Peptide Preparation: Prepare serial dilutions of the E7 (49-57) test peptide, a positive control peptide (e.g., Influenza M1 58-66, GILGFVFTL), and a negative control peptide in serum-free medium.

-

Peptide Pulsing: Resuspend T2 cells at ~1x10^6 cells/mL in serum-free medium containing human β2-microglobulin (to aid stabilization). Add the peptide dilutions to the cells.[30]

-

Incubation: Incubate the cell-peptide mixtures overnight at 37°C in a 5% CO2 incubator.[30]

-

Washing: Wash the cells twice with cold PBS containing 2% FBS to remove unbound peptide.

-

Antibody Staining: Resuspend the cells in staining buffer and add a fluorescently conjugated monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2-FITC). Incubate on ice for 30 minutes in the dark.

-

Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.

-

Data Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 signal. A higher MFI corresponds to greater peptide binding and stabilization.

Data Presentation: Peptide Binding Affinity

| Peptide | Sequence | MHC Allele | Binding Affinity (Qualitative) |

| HPV-16 E7 (49-57) | RAHYNIVTF | HLA-A02:01 | High |

| Influenza M1 (58-66) | GILGFVFTL | HLA-A02:01 | High (Positive Control) |

| Irrelevant Peptide | VVVVVVVVV | HLA-A*02:01 | None (Negative Control) |

Protocol 3: Interferon-gamma (IFN-γ) ELISpot Assay

This highly sensitive assay quantifies the frequency of antigen-specific T cells by measuring their cytokine secretion upon recognition of the pMHC complex.

-

Causality: The Enzyme-Linked Immunospot (ELISpot) assay detects individual T cells that secrete IFN-γ, a key cytokine produced by activated CTLs. When an E7 (49-57)-specific T cell encounters its cognate peptide presented on an antigen-presenting cell (APC), it becomes activated and releases IFN-γ. This cytokine is captured by antibodies coating the bottom of the assay plate, forming a "spot" that represents a single reactive T cell.[31]

-

Self-Validation: The protocol requires APCs pulsed with the E7 peptide as the specific stimulus, unpulsed APCs as a negative control, and a mitogen like Phytohaemagglutinin (PHA) as a positive control to ensure the T cells are viable and functional.[31]

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Preparation:

-

Responder Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+ donor or use an E7 (49-57)-specific T-cell line.

-

Stimulator Cells: Use T2 cells or autologous dendritic cells as APCs. Pulse one aliquot with the E7 (49-57) peptide (e.g., 10 µg/mL) for 2 hours. Leave another aliquot unpulsed.[32][33]

-

-

Assay Setup: Wash the coated plate and block with culture medium. Add the responder T cells to the wells. Then, add the stimulator cells: E7-pulsed APCs to test wells, unpulsed APCs to negative control wells. Add a mitogen (PHA) to positive control wells.[33]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody. Incubate, wash, and then add streptavidin-alkaline phosphatase.

-

Spot Development: Wash again and add a substrate (e.g., BCIP/NBT). Dark spots will form where IFN-γ was secreted.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. The frequency of specific T cells is calculated by subtracting the spot count from the negative control wells from the test wells.

Therapeutic Implications and Drug Development

A thorough understanding of the E7 (49-57) presentation pathway is paramount for developing effective immunotherapies for HPV-associated cancers.

-

Therapeutic Vaccines: Peptide-based vaccines using the E7 (49-57) epitope, often with an adjuvant, aim to expand the population of specific CTLs in patients.[5][6] Strategies to enhance immunogenicity include fusing the peptide to carrier proteins or encapsulating it in nanoparticles to improve delivery to APCs.[4][10]

-

Adoptive T-Cell Therapy: This approach involves isolating a patient's T cells, engineering them to express a T-cell receptor (TCR) that specifically recognizes the E7 (49-57)-HLA-A2 complex, expanding them in the lab, and re-infusing them into the patient.

-

Combination Therapies: Given that HPV can downregulate the APM, therapies that counteract this immune evasion are highly promising. Combining E7-targeted vaccines with checkpoint inhibitors (e.g., anti-PD-1) or agents that upregulate MHC class I expression could create a synergistic anti-tumor effect.[11][34]

Conclusion

The presentation of the HPV-16 E7 (49-57) peptide by MHC class I molecules is a cornerstone of the immune response to HPV-induced malignancies. This intricate cellular process, from proteasomal degradation to surface display, offers multiple points for therapeutic intervention. By leveraging detailed mechanistic knowledge and robust experimental methodologies, researchers and drug developers can continue to refine and innovate immunotherapies that effectively target this critical viral oncoprotein, offering new hope for patients with HPV-associated cancers.

References

- WO2016182957A1 - Constructs targeting hpv16-e7 peptide/mhc complexes and uses thereof - Google P

-

Immunology - MHC I Processing - YouTube. (2014). (URL: [Link])

-

The antigen processing-associated transporter gene polymorphism: Role on gene and protein expression in HPV-infected pre-cancerous cervical lesion - Frontiers. (URL: [Link])

-

Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed. (URL: [Link])

-

Enhancing antitumor immunogenicity of HPV16-E7 DNA vaccine by fusing DNA encoding E7-antigenic peptide to BPV-L1 - Virology Journal. (URL: [Link])

-

The ubiquitin specific protease 7 stabilizes HPV16E7 to promote HPV-mediated carcinogenesis - Cellular and Molecular Life Sciences. (2023). (URL: [Link])

-

The Human Papillomavirus E7 Proteins Associate with p190RhoGAP and Alter Its Function - mBio. (URL: [Link])

-

H2-Db | HPV16 E7 49-57 | RAHYNIVTF | NIH Tetramer Core Facility - Emory University. (URL: [Link])

-

Proteasomes: Isolation and Activity Assays - Current Protocols in Cell Biology. (URL: [Link])

-

Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells - BMC Immunology. (2006). (URL: [Link])

-

TAP-Independent MHC Class I Presentation - Current Pharmaceutical Design. (2006). (URL: [Link])

-

Immunotherapy of a human papillomavirus (HPV) type 16 E7-expressing tumour by administration of fusion protein comprising Mycobacterium bovis bacille Calmette–Guérin (BCG) hsp65 and HPV16 E7 - Clinical & Experimental Immunology. (URL: [Link])

-

Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - OncoImmunology. (URL: [Link])

-

HPV16-E7 Protein T Cell Epitope Prediction and Global Therapeutic Peptide Vaccine Design Based on Human Leukocyte Antigen Frequency: An In-Silico Study - International Journal of Peptide Research and Therapeutics. (2020). (URL: [Link])

-

A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses - Cancer Biology & Medicine. (2021). (URL: [Link])

-

Proteasomes: Isolation and Activity Assays - Current Protocols in Cell Biology. (2015). (URL: [Link])

-

Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - Journal of General Virology. (2013). (URL: [Link])

-

Using T2 stabilization assay to assess stability of pMHC I - ResearchGate. (URL: [Link])

-

TAP-independent antigen presentation on MHC class I molecules: lessons from Epstein-Barr virus - PubMed. (URL: [Link])

-

Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ - SciSpace. (2006). (URL: [Link])

-

Development and evaluation of a novel E7 multi-epitopic vaccine for human papillomavirus type 16: design, expression, purification, and immunological characterization - AMB Express. (URL: [Link])

-

Identification of an HLA-A2-restricted CD147 epitope that can induce specific CTL cytotoxicity against drug resistant MCF-7/Adr cells - Oncology Letters. (2018). (URL: [Link])

-

Enhanced immunotherapeutic effect of modified HPV16 E7-pulsed dendritic cell vaccine by an adeno-shRNA-SOCS1 virus - Oncology Letters. (2013). (URL: [Link])

-

The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - Cancer Research and Treatment. (URL: [Link])

-

TAP-independent MHC class I presentation - ResearchGate. (URL: [Link])

-

Precisely Shaped Self-Adjuvanting Peptide Vaccines with Enhanced Immune Responses for HPV-Associated Cancer Therapy - ACS Applied Materials & Interfaces. (URL: [Link])

-

Targeting Proteasomes and the MHC Class I Antigen Presentation Machinery to Treat Cancer, Infections and Age-Related Diseases - International Journal of Molecular Sciences. (URL: [Link])

-

Immunoproteasomes: Structure, Function, and Antigen Presentation - Pharmacological Reviews. (URL: [Link])

-

The development of a cultured ELISPOT assay for the detection of low frequency t cell responses - University of Birmingham. (URL: [Link])

-

Transporter associated with antigen processing - Wikipedia. (URL: [Link])

-

Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Journal for ImmunoTherapy of Cancer. (2022). (URL: [Link])

-

Endogenous TAP-independent MHC-I antigen presentation: not just the ER lumen - PubMed. (URL: [Link])

-

The proteasome and MHC class I antigen processing - Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. (2004). (URL: [Link])

-

Nanoparticle conjugation of human papillomavirus 16 E7-long peptides enhances therapeutic vaccine efficacy against solid tumors - Cancer Immunology Research. (URL: [Link])

-

MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - Journal of Immunological Methods. (URL: [Link])

-

Scalable In Vitro Proteasome Activity Assay: Methods and Protocols - ResearchGate. (URL: [Link])

-

Identification of novel HLA-A*11:01-restricted HPV16 E6/E7 epitopes and T-cell receptors for HPV-related cancer immunotherapy - Journal for ImmunoTherapy of Cancer. (2022). (URL: [Link])

-

Spotlight on TAP and its vital role in antigen presentation and cross-presentation - Immunological Reviews. (URL: [Link])

-

Use of Interferon-γ Enzyme-linked Immunospot Assay to Characterize Novel T-cell Epitopes of Human Papillomavirus - Journal of Visualized Experiments. (2011). (URL: [Link])

-

Safety and efficacy of the therapeutic DNA-based vaccine VB10.16 in combination with atezolizumab in persistent, recurrent or metastatic HPV16-positive cervical cancer: a multicenter, single-arm phase 2a study - Journal for ImmunoTherapy of Cancer. (URL: [Link])

-

Transporter associated with antigen processing – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Induction of anti-HPV16 E6/E7 responses in A2.DR1 mice and specific killing of PAP-A2 tumor cells by vaccination-induced CD8+ T cells - ResearchGate. (URL: [Link])

-

Ubiquitin-independent proteasomal degradation driven by C-degron pathways - Timms Lab. (URL: [Link])

Sources

- 1. Immunotherapy of a human papillomavirus (HPV) type 16 E7-expressing tumour by administration of fusion protein comprising Mycobacterium bovis bacille Calmette–Guérin (BCG) hsp65 and HPV16 E7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. H2-Db | HPV16 E7 49-57 | RAHYNIVTF | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HPV16-E7 Protein T Cell Epitope Prediction and Global Therapeutic Peptide Vaccine Design Based on Human Leukocyte Antigen Frequency: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A therapeutic multi-epitope protein vaccine targeting HPV16 E6 E7 elicits potent tumor regression and cytotoxic immune responses | Cancer Biology & Medicine [cancerbiomed.org]

- 7. Frontiers | The antigen processing-associated transporter gene polymorphism: Role on gene and protein expression in HPV-infected pre-cancerous cervical lesion [frontiersin.org]

- 8. The Role of HPV E6 and E7 Oncoproteins in HPV-associated Cervical Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. d-nb.info [d-nb.info]

- 11. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 12. Targeting Proteasomes and the MHC Class I Antigen Presentation Machinery to Treat Cancer, Infections and Age-Related Diseases | MDPI [mdpi.com]

- 13. The proteasome and MHC class I antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transporter associated with antigen processing - Wikipedia [en.wikipedia.org]

- 15. Spotlight on TAP and its vital role in antigen presentation and cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. The ubiquitin specific protease 7 stabilizes HPV16E7 to promote HPV-mediated carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. TAP-independent antigen presentation on MHC class I molecules: lessons from Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Endogenous TAP-independent MHC-I antigen presentation: not just the ER lumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. WO2016182957A1 - Constructs targeting hpv16-e7 peptide/mhc complexes and uses thereof - Google Patents [patents.google.com]

- 25. Human papillomavirus 16-encoded E7 protein inhibits IFN-γ-mediated MHC class I antigen presentation and CTL-induced lysis by blocking IRF-1 expression in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. med.fsu.edu [med.fsu.edu]

- 28. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. spandidos-publications.com [spandidos-publications.com]

- 31. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 32. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. scispace.com [scispace.com]

- 34. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Synthetic HPV E7 (49-57) Peptide

Prepared by: Gemini, Senior Application Scientist

Introduction

High-risk Human Papillomavirus (HPV) infection is the primary etiological agent for virtually all cases of cervical carcinoma and a significant fraction of other anogenital and oropharyngeal cancers.[1] The oncogenic potential of these viruses is driven largely by two viral oncoproteins, E6 and E7, which are consistently expressed in tumors and are essential for both the induction and maintenance of the malignant phenotype.[1][2] The E7 oncoprotein disrupts cell cycle control, primarily by binding and promoting the degradation of the retinoblastoma tumor suppressor protein (pRb), which pushes the cell into an uncontrolled proliferative state.[3][4]

This constant expression of a non-self protein makes E7 an ideal target for cancer immunotherapy. Within the E7 protein of the common HPV16 serotype, the 9-amino acid sequence at positions 49-57, RAHYNIVTF , has been identified as a critical immunodominant epitope.[5][6] This synthetic peptide is a cornerstone tool for researchers in immunology, vaccine development, and cancer therapy. This guide provides an in-depth overview of its core physicochemical and immunological properties, alongside validated protocols for its application.

Part 1: Core Physicochemical Properties

The synthetic HPV E7 (49-57) peptide is typically produced by solid-phase synthesis and purified via High-Performance Liquid Chromatography (HPLC) to ensure high purity (often ≥95%) for immunological applications.[5][7] It is delivered as a lyophilized powder, which requires careful reconstitution.[8][9] The presence of trifluoroacetic acid (TFA) as a counterion from the HPLC process is common and can affect the net weight and solubility of the peptide.[8]

The fundamental properties of the peptide are crucial for its handling, storage, and experimental use. Understanding these characteristics ensures reproducibility and accuracy in sensitive biological assays.

Table 1: Physicochemical Data for Synthetic HPV E7 (49-57) Peptide

| Property | Value | Source |

| Sequence (3-Letter) | Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe | [8] |

| Sequence (1-Letter) | RAHYNIVTF | [10][11] |

| Molecular Formula | C₅₂H₇₇N₁₅O₁₃ | [8] |

| Molecular Weight | ~1120.27 g/mol | [8][10][11] |

| Theoretical Isoelectric Point (pI) | 9.84 | [8] |

| Purity (Typical) | ≥95% (via HPLC) | [7][9] |

| Form | Lyophilized Powder | [8][9] |

| Storage Conditions | Store at -20°C or below | [8][12] |

Part 2: Immunological Profile and Mechanism of Action

The significance of the HPV E7 (49-57) peptide lies in its function as a potent cytotoxic T-lymphocyte (CTL) epitope.[12] It is recognized by the immune system in the context of a specific Major Histocompatibility Complex (MHC) class I molecule, triggering a targeted anti-tumor response.

MHC Class I Restriction and T-Cell Recognition

The RAHYNIVTF peptide is a well-characterized H-2Db-restricted epitope in murine models and also shows high-affinity binding to the human MHC Class I molecule HLA-A*02:01.[9][13][14] This binding is the foundational step for initiating a CD8+ T-cell response. In an HPV-infected cancer cell, the full-length E7 protein is processed by the cell's antigen presentation machinery. The resulting E7 (49-57) fragment is loaded onto an MHC class I molecule and presented on the cell surface. This peptide-MHC complex acts as a beacon, recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes. This recognition, along with co-stimulation, activates the T-cell to proliferate and eliminate the cancer cell displaying the epitope.[6][15]

The Antigen Presentation Pathway

The journey of the E7 (49-57) epitope from a full-length oncoprotein to a surface-presented target is a tightly regulated cellular process. Understanding this pathway is critical for appreciating how immunotherapies leverage this mechanism.

Caption: Workflow for the T2 cell peptide-binding stabilization assay.

Step-by-Step Protocol:

-

Cell Preparation: Culture T2 cells (HLA-A2 positive) in appropriate media. Harvest and wash the cells, resuspending them to a concentration of 1 x 10⁶ cells/mL in serum-free media. [16]2. Peptide Incubation:

-

In a 96-well plate, add 1 x 10⁵ T2 cells per well.

-

Add the HPV E7 (49-57) peptide at various concentrations (e.g., a serial dilution from 100 µg/mL to 1 µg/mL).

-

Include a positive control peptide (e.g., an influenza epitope) and a negative control (no peptide).

-